molecular formula C13H13NO3S B1318986 Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate CAS No. 354811-94-2

Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate

Cat. No. B1318986
M. Wt: 263.31 g/mol
InChI Key: PFMUWYJYMTZMSA-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate” is a chemical compound with the empirical formula C13H13NO3S . It is a solid substance and is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate” can be represented by the SMILES string O=C(OC)C1=C(N)C=C(C2=CC=C(OC)C=C2)S1 . This indicates that the molecule contains a thiophene ring with a carboxylate group, an amino group, and a methoxyphenyl group attached .

Scientific Research Applications

Anti-Proliferative Activity

  • Tumor Cell Selectivity: A study by Thomas et al. (2017) on derivatives of thiophenes, including ones similar to Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate, found pronounced anti-proliferative activity in certain tumor cells. The compounds showed selective inhibition of tumor cell proliferation, particularly in T-lymphoma, prostate, kidney, and hepatoma tumor cells, but were inactive against other cell lines like B-lymphoma and cervix carcinoma HeLa cells (Thomas et al., 2017).

Synthesis of Novel Compounds

  • Formation of Thienopyrimidinones: A 2010 study by Hajjem et al. revealed that Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to the formation of [3,2-d]4(3H)thieno-pyrimidinones. This process aids in understanding the cyclization mechanism and the relative activities of ester and imidate groups (Hajjem et al., 2010).

Cytotoxic Agents Synthesis

  • Synthesis and Structure Elucidation: Mohareb et al. (2016) explored the design and synthesis of novel thiophene and benzothiophene derivatives, aiming for potential anti-proliferative activity. This includes the creation of compounds like ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate, highlighting the versatility of thiophene derivatives in synthesizing new cytotoxic agents (Mohareb et al., 2016).

Additional Applications

  • Antibacterial and Antifungal Activities: Vasu et al. (2005) studied two thiophene-3-carboxamide derivatives, showing both antibacterial and antifungal activities. This suggests the potential of thiophene derivatives in developing new antimicrobial agents (Vasu et al., 2005).

Safety And Hazards

“Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate” is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Thiophene derivatives, including “Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate”, are of interest to researchers due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods for thiophene derivatives.

properties

IUPAC Name

methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-10-6-4-3-5-8(10)11-7-9(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMUWYJYMTZMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591627
Record name Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate

CAS RN

354811-94-2
Record name Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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